3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide
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Overview
Description
3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenol with methoxybenzaldehyde under specific conditions to form an intermediate, which is then further reacted with cyanoprop-2-enamide. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 3-(4-Chlorophenyl)-1-(2-hydroxy-5-methoxyphenyl)-2-propen-1-one
- 3-(5-(2-Chlorophenyl)-2-furyl)-1-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
What sets 3-[3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide apart from similar compounds is its specific chemical structure, which imparts unique reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-7-6-12(8-14(10-20)18(21)22)9-17(16)24-11-13-4-2-3-5-15(13)19/h2-9H,11H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOYRYLFKPQIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)N)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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